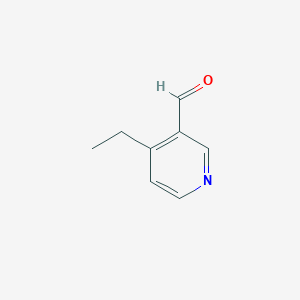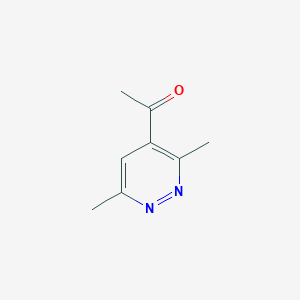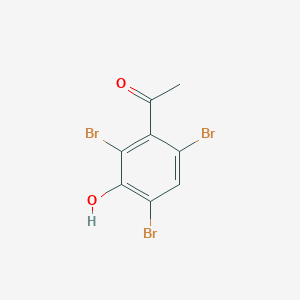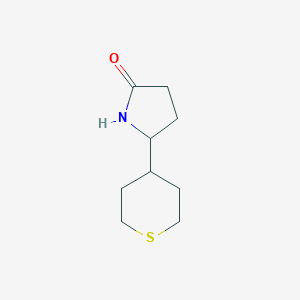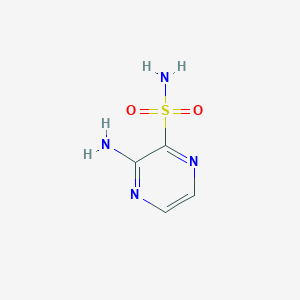
3-Aminopyrazine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopyrazine-2-sulfonamide is an organic compound with the molecular formula C4H6N4O2S It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and a sulfonamide group at the second position of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazine-2-sulfonamide typically involves the sulfonylation of 3-aminopyrazine. This process can be achieved by reacting 3-aminopyrazine with sulfonyl chlorides in the presence of a base. The reaction conditions often include the use of solvents such as acetone and pyridine, and the reaction is carried out at room temperature overnight .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Recrystallization from suitable solvents is often employed to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminopyrazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
3-Aminopyrazine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic effects on certain cancer cell lines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Aminopyrazine-2-sulfonamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with essential metabolic pathways. The compound’s sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folate synthesis and bacterial growth .
Comparación Con Compuestos Similares
3-Aminopyrazine-2-carboxamide: Shares a similar pyrazine core but with a carboxamide group instead of a sulfonamide group.
N-(Pyrazin-2-yl)benzenesulfonamides: These compounds have a benzene ring attached to the sulfonamide group, offering different chemical properties and biological activities.
Uniqueness: 3-Aminopyrazine-2-sulfonamide is unique due to its specific combination of an amino group and a sulfonamide group on the pyrazine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C4H6N4O2S |
|---|---|
Peso molecular |
174.18 g/mol |
Nombre IUPAC |
3-aminopyrazine-2-sulfonamide |
InChI |
InChI=1S/C4H6N4O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,9,10) |
Clave InChI |
DRJJKNOSOYJKKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)
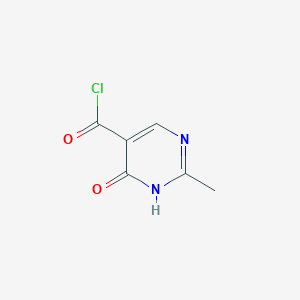
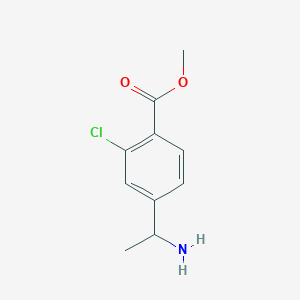
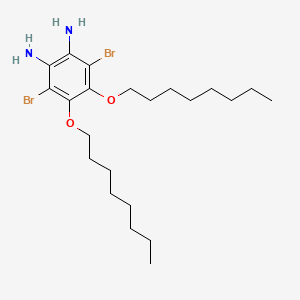
![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)
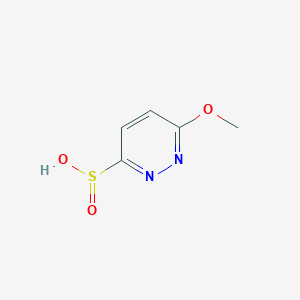

![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
